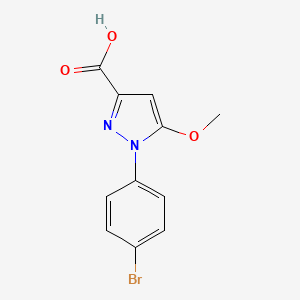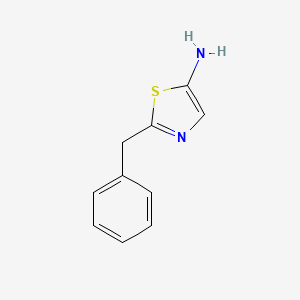
2-Benzylthiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylthiazol-5-amine is a heterocyclic compound that features a benzyl group attached to a thiazole ring. Thiazole rings are known for their presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylthiazol-5-amine typically involves the cyclization of 2-aminobenzenethiol with benzyl halides under basic conditions. One common method includes the use of potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of microwave irradiation to accelerate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylthiazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoles.
Scientific Research Applications
2-Benzylthiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Benzylthiazol-5-amine involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . The compound may also interfere with cellular signaling pathways, leading to altered cellular functions . These interactions are often mediated by the thiazole ring, which can form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
2-Benzylthiazol-5-amine can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
2-Phenylthiazole: Used in the development of fluorescent probes and imaging agents.
2-Methylthiazole: Commonly found in flavor and fragrance industries.
Uniqueness: What sets this compound apart is its benzyl group, which enhances its lipophilicity and allows for better membrane permeability. This makes it a more effective candidate for drug development compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2-benzyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C10H10N2S/c11-9-7-12-10(13-9)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2 |
InChI Key |
GKDIXGQSEORQBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Benzo[d]isothiazol-3-yl)acetamide](/img/structure/B11771981.png)
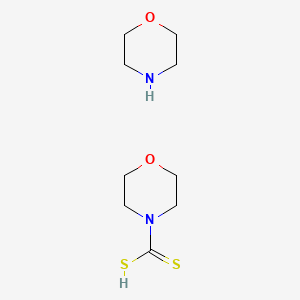
![5-fluoro-4-nitro-1H-benzo[d]imidazole](/img/structure/B11771989.png)
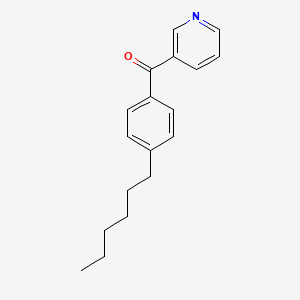
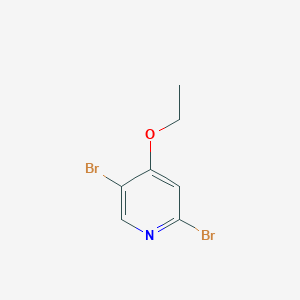
![Butyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11771997.png)

![3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11772009.png)
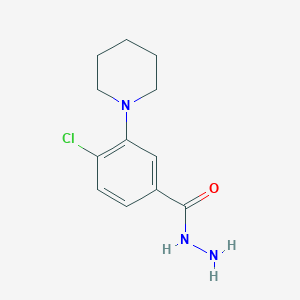
![5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole](/img/structure/B11772030.png)


![(3-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11772044.png)
